2-Benzothiazolecarboximidamide
Description
2-Benzothiazolecarboximidamide is a heterocyclic organic compound featuring a benzothiazole core substituted at the 2-position with a carboximidamide group (-C(=NH)-NH₂). The benzothiazole moiety consists of a fused benzene and thiazole ring, where the thiazole contributes sulfur and nitrogen atoms to the heteroaromatic system.
Properties
CAS No. |
195066-20-7 |
|---|---|
Molecular Formula |
C8H7N3S |
Molecular Weight |
177.23 g/mol |
IUPAC Name |
1,3-benzothiazole-2-carboximidamide |
InChI |
InChI=1S/C8H7N3S/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4H,(H3,9,10) |
InChI Key |
UYCSUJHXRRURIX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=N)N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=N)N |
Synonyms |
2-Benzothiazolecarboximidamide(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Hypotheses
Synthetic Feasibility: The synthesis of this compound likely parallels methods used for benzimidazole-carboxamide derivatives, involving coupling reactions between benzothiazole precursors and amidine donors (e.g., via acid chloride intermediates, as in ).
Biological Performance :
- Hypothesis : The amidine group’s dual protonation sites (pKa ~8–10) may enable pH-dependent binding to DNA or proteins, a mechanism observed in related benzimidazole-based antitumor agents .
- Limitation : The sulfur atom in benzothiazole may increase off-target reactivity with thiol-containing biomolecules, necessitating structural optimization .
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